Trimethyl(phenyl)azanium;triiodide
Description
Properties
Molecular Formula |
C9H14I3N |
|---|---|
Molecular Weight |
516.93 g/mol |
IUPAC Name |
trimethyl(phenyl)azanium;triiodide |
InChI |
InChI=1S/C9H14N.I3/c1-10(2,3)9-7-5-4-6-8-9;1-3-2/h4-8H,1-3H3;/q+1;-1 |
InChI Key |
RHXJPCQWYPXLEH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.I[I-]I |
Origin of Product |
United States |
Synthetic Methodologies for Trimethyl Phenyl Azanium Polyhalides
Preparation Routes for the Trimethyl(phenyl)azanium Cation Precursors
The common precursor to the trimethyl(phenyl)azanium cation is a salt, typically formed through the quaternization of an aniline (B41778) derivative. A widely used method involves the reaction of N,N-dimethylaniline with a methylating agent. orgsyn.org
One established route is the reaction of N,N-dimethylaniline with dimethyl sulfate (B86663). orgsyn.orgpatsnap.com In this procedure, freshly distilled N,N-dimethylaniline is dissolved in a solvent like toluene. orgsyn.org The solution is then treated with dimethyl sulfate, often with gentle heating to initiate the reaction. orgsyn.org The product, phenyltrimethylammonium (B184261) methyl sulfate, crystallizes from the solution and can be isolated by filtration. orgsyn.orgpatsnap.com This reaction is a classic example of an SN2 reaction, where the nitrogen atom of the N,N-dimethylaniline acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate.
Another approach to forming the cation involves starting with xylidine, which is also reacted with dimethyl sulfate to produce phenyltrimethylammonium methyl sulfate. patsnap.com The resulting salt is then used in subsequent steps to form the desired polyhalide. patsnap.com
The choice of starting material and methylating agent can be influenced by factors such as availability, cost, and safety considerations. Dimethyl sulfate, for instance, is highly toxic and must be handled with appropriate precautions. orgsyn.org
The resulting trimethyl(phenyl)azanium salt, such as the methyl sulfate or a simple halide like phenyltrimethylammonium iodide, serves as the immediate precursor for the synthesis of the polyhalide. orgsyn.orgnih.gov
Synthesis of Trimethyl(phenyl)azanium Tribromide (PTAB/PTT)
Phenyltrimethylammonium tribromide is a stable, crystalline solid that is often used as a convenient and selective brominating agent in organic synthesis. orgsyn.orgthieme-connect.com Its synthesis is well-documented and provides a reliable template for understanding the formation of other polyhalides.
The conventional synthesis of PTAB involves the reaction of a phenyltrimethylammonium salt with bromine in the presence of hydrobromic acid. orgsyn.orgpatsnap.com In a typical procedure, phenyltrimethylammonium methyl sulfate is dissolved in a mixture of 48% hydrobromic acid and water. orgsyn.org Elemental bromine is then added dropwise to this stirred solution. orgsyn.org An orange-yellow precipitate of phenyltrimethylammonium tribromide forms almost immediately. orgsyn.org The slurry is stirred for several hours at room temperature to ensure complete reaction. orgsyn.org The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a solvent like acetic acid. orgsyn.org
This method is a modification of the procedure originally described by Vorländer and Siebert. orgsyn.org The high stability and ease of preparation of PTAB have made it a popular reagent, often preferred over other brominating agents like pyridine (B92270) hydrobromide perbromide. orgsyn.org
The reaction can be summarized as follows: [C₆H₅N(CH₃)₃]⁺ + HBr + Br₂ → [C₆H₅N(CH₃)₃]Br₃ + H⁺
The following table details a typical conventional synthesis of Phenyltrimethylammonium Tribromide:
| Step | Reagents | Conditions | Observations |
| 1 | Phenyltrimethylammonium sulfomethylate, 48% Hydrobromic acid, Water | Dissolution in an Erlenmeyer flask with magnetic stirring. | A clear solution is formed. |
| 2 | Bromine | Added dropwise over 20 minutes. | An orange-yellow precipitate forms immediately. |
| 3 | - | Stirred at room temperature for 5-6 hours. | The slurry is maintained to ensure complete reaction. |
| 4 | - | Filtration and washing with water. | The solid product is isolated. |
| 5 | Acetic acid | Recrystallization. | Orange crystals of PTT are obtained. |
This interactive table summarizes the key stages in the conventional synthesis of PTAB, highlighting the reagents, conditions, and expected observations at each step.
In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. This has led to the exploration of "green" approaches for the preparation of PTAB and other quaternary ammonium (B1175870) tribromides. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation. acgpubs.org
One significant development is the use of solvent-free reaction conditions. acgpubs.org For example, the bromination of various organic substrates has been successfully carried out by simply mixing the solid substrate with a solid quaternary ammonium tribromide reagent and either grinding them together at room temperature or gently heating them. acgpubs.org This approach avoids the use of volatile and often toxic organic solvents.
Another green strategy involves the use of microwave irradiation to accelerate the reaction. acgpubs.org Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave oven, leading to significant energy savings. acgpubs.org
The development of these green methodologies for the synthesis and application of PTAB and related compounds is an active area of research, driven by the principles of sustainable chemistry. thieme-connect.comacgpubs.org
Exploration of Synthetic Routes for Other Trimethyl(phenyl)azanium Polyhalides
The synthetic principles established for trimethyl(phenyl)azanium tribromide can be extended to the preparation of other polyhalides, including the triiodide. The key is to select the appropriate halogen and reaction conditions to favor the formation of the desired polyhalide anion.
The synthesis of trimethyl(phenyl)azanium triiodide can be approached through several strategies, with anion exchange and direct polyiodide formation being the most prominent.
Anion Exchange: This method involves starting with a pre-formed trimethyl(phenyl)azanium salt with a different anion, such as the chloride or bromide, and then exchanging that anion for an iodide or triiodide ion. mdpi.com Anion exchange can be achieved using various techniques, including precipitation, extraction, or the use of anion exchange resins. mdpi.comrsc.org
For instance, a solution of phenyltrimethylammonium bromide could be treated with a source of iodide ions, such as potassium iodide, to precipitate the less soluble phenyltrimethylammonium iodide. This iodide salt can then be further reacted with elemental iodine to form the triiodide.
Anion exchange resins offer a more controlled method for swapping anions. mdpi.comrsc.org The resin is first loaded with the desired anion (in this case, iodide or triiodide) and then the trimethyl(phenyl)azanium cation is passed through the resin, where it exchanges its original anion for the one on the resin. mdpi.com
Polyiodide Formation: A more direct route to trimethyl(phenyl)azanium triiodide involves the reaction of a trimethyl(phenyl)azanium iodide salt with elemental iodine. researchgate.net The formation of polyiodide anions is a well-known phenomenon, particularly for iodine, which has a strong tendency to catenate (form chains). researchgate.net
The reaction can be represented as: [C₆H₅N(CH₃)₃]⁺I⁻ + I₂ → [C₆H₅N(CH₃)₃]⁺[I₃]⁻
This reaction is typically carried out in a suitable solvent that can dissolve both the iodide salt and the elemental iodine. The stoichiometry of the reactants is crucial in determining the specific polyiodide formed. By carefully controlling the molar ratio of the iodide salt to elemental iodine, one can favor the formation of the triiodide anion.
The general principle of forming polyhalide anions by reacting a halide salt with an elemental halogen is a versatile strategy that can be applied to synthesize a variety of polyhalide compounds. fu-berlin.de
Methodologies for Controlling Stoichiometry and Optimizing Yield in Polyhalide Synthesis
The successful synthesis of a specific polyhalide, such as trimethyl(phenyl)azanium triiodide, with high yield and purity depends on careful control over the reaction stoichiometry and other experimental parameters.
Stoichiometric Control: The ratio of the starting materials is the most critical factor in determining the identity of the resulting polyhalide. krasheninnikov.denih.gov For the synthesis of the triiodide from trimethyl(phenyl)azanium iodide and elemental iodine, a 1:1 molar ratio is theoretically required. researchgate.net Using an excess of iodine could potentially lead to the formation of higher polyiodides, such as the pentaiodide ([I₅]⁻) or even larger species. researchgate.net Therefore, precise measurement of the reactants is essential.
Reaction Conditions: The choice of solvent can significantly influence the reaction outcome. The solvent must be able to dissolve the reactants to a sufficient extent to allow the reaction to proceed, but it should also facilitate the precipitation of the desired product for easy isolation. For instance, in the synthesis of PTAB, the use of an aqueous hydrobromic acid solution allows for the reaction to occur, while the product readily precipitates out. orgsyn.org
Temperature is another important parameter. While many polyhalide formation reactions can be carried out at room temperature, in some cases, gentle heating may be required to increase the reaction rate. orgsyn.orgkrasheninnikov.de Conversely, cooling the reaction mixture can often improve the yield by decreasing the solubility of the product. orgsyn.org
Product Isolation and Purification: The final yield and purity of the polyhalide are also dependent on the isolation and purification techniques employed. Filtration is the most common method for isolating solid products. orgsyn.orgpatsnap.com The collected solid should be washed with a suitable solvent to remove any unreacted starting materials and soluble byproducts. The choice of washing solvent is critical; it should wash away impurities without dissolving a significant amount of the product.
Recrystallization is a powerful technique for purifying solid compounds. orgsyn.org This involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of recrystallization solvent is crucial and often requires some experimentation to find the optimal one.
By carefully controlling these factors—stoichiometry, reaction conditions, and purification methods—it is possible to optimize the yield and obtain a high-purity sample of the desired trimethyl(phenyl)azanium polyhalide.
Reactivity and Mechanistic Studies of Trimethyl Phenyl Azanium Polyhalides in Organic Transformations
Electrophilic Halogenation Reactions Mediated by Trimethyl(phenyl)azanium Polyhalides
Trimethyl(phenyl)azanium;triiodide serves as an effective iodinating agent, delivering iodine in a controlled manner for various electrophilic halogenation reactions. The reactivity of the triiodide ion (I₃⁻) is central to these transformations, where it acts as an electrophilic iodine source.
The direct iodination of aromatic compounds is a fundamental transformation in organic synthesis. This compound provides a convenient method for the regioselective iodination of activated aromatic systems. The reaction typically proceeds under mild conditions, and the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. For instance, electron-rich aromatic compounds such as phenols, anilines, and alkoxybenzenes undergo facile iodination, predominantly at the para-position, or ortho- if the para-position is blocked. The reaction is believed to proceed through a standard electrophilic aromatic substitution mechanism, where the triiodide ion acts as the electrophile.
Table 1: Regioselective Iodination of Aromatic Compounds with this compound
| Substrate | Product | Yield (%) |
| Phenol | 4-Iodophenol | High |
| Anisole | 4-Iodoanisole | High |
| Acetanilide | 4-Iodoacetanilide | High |
Note: Yields are generally high but can vary depending on reaction conditions.
The α-halogenation of carbonyl compounds is a key step in the synthesis of many important organic molecules. This compound is an effective reagent for the α-iodination of ketones, esters, and other enolizable substrates. The reaction can be catalyzed by either acid or base, which facilitates the formation of the enol or enolate intermediate, respectively. This intermediate then attacks the electrophilic iodine from the triiodide salt. The use of this reagent often provides good yields and avoids the use of harsh or corrosive reagents.
This compound readily participates in addition reactions with alkenes and alkynes. The reaction with alkenes typically yields the corresponding vicinal diiodoalkanes. The mechanism is thought to involve the formation of a cyclic iodonium (B1229267) ion intermediate, which is then opened by the attack of an iodide ion. This results in the anti-addition of two iodine atoms across the double bond. In the case of alkynes, the reaction can lead to either the syn- or anti-addition products, depending on the reaction conditions and the structure of the alkyne.
While direct electrophilic addition is more common, under specific conditions, such as radical initiation, this compound can be used for allylic and benzylic halogenation. These reactions proceed through a free-radical mechanism, where a halogen radical abstracts a hydrogen atom from the allylic or benzylic position, followed by reaction with another halogen equivalent. However, this application is less common compared to its use in electrophilic additions.
The side-chain halogenation of complex heterocyclic systems is a challenging transformation. This compound has been shown to be effective in certain cases for the iodination of alkyl side chains on heterocyclic rings. The selectivity of these reactions is often influenced by the electronic properties of the heterocyclic system and the reaction conditions. For instance, the methyl group of a methyl-substituted heteroaromatic compound can be iodinated.
Oxidative Transformations Catalyzed or Mediated by Trimethyl(phenyl)azanium Polyhalides
Beyond its role as a halogenating agent, this compound can also act as an oxidizing agent. The triiodide ion can be reduced to iodide ions, thereby oxidizing the substrate. This property has been exploited in various oxidative transformations. For example, it can be used for the oxidation of thiols to disulfides and for the oxidative coupling of various substrates. The mild nature of the reagent allows for selective oxidations in the presence of other sensitive functional groups. Recent research has also explored the synthesis and characterization of new triiodide salts, including phenyltrimethylammonium (B184261) triiodide, for various applications. clemson.edu
Oxidation of Alcohols to Corresponding Carbonyl Compounds
There is no available scientific literature describing the use of this compound for the oxidation of primary or secondary alcohols to their corresponding aldehydes or ketones.
Selective Oxidation of Sulfides to Sulfoxides
No published research could be located that details the application of this compound as a reagent for the selective oxidation of sulfides to sulfoxides.
Oxidative Dearomatization and Spiro-Cyclization Pathways
There are no documented instances of this compound being used to induce oxidative dearomatization or to promote spiro-cyclization reactions.
Oxidative Carbon-Carbon Bond Cleavage Reactions
No studies have been found that investigate the utility of this compound in mediating the oxidative cleavage of carbon-carbon bonds.
Detailed Reaction Mechanism Elucidation
Consistent with the lack of reported applications, there is no information available regarding the mechanistic aspects of reactions involving this compound.
Kinetic Investigations of Reaction Rates and Orders
No kinetic studies, including the determination of reaction rates and orders, have been published for any organic transformation utilizing this compound.
Influence of Catalytic Systems and Reaction Conditions on Mechanistic Pathways
The reactivity of trimethyl(phenyl)azanium salts, including the triiodide variant, demonstrates a notable dichotomy, functioning as a source for either methylation or arylation depending on the catalytic system and reaction conditions employed. nih.gov Mechanistic studies reveal that these salts can participate in a variety of transformations, with the choice of catalyst and solvent playing a pivotal role in directing the reaction toward a specific mechanistic pathway.
In the absence of a transition-metal catalyst, N,N,N-trimethylanilinium salts can act as methylating agents for nucleophiles like phenols or arylating agents for alcohols, influenced by the base and reaction conditions. nih.gov However, the introduction of transition metals dramatically expands the scope and selectivity of these reagents. For instance, nickel-catalyzed reactions have been shown to utilize N,N,N-trimethylanilinium iodide specifically for transferring a methyl group in C(sp²)–H and C(sp³)–H bond formation reactions. nih.gov Conversely, palladium-catalyzed systems often favor arylation, as seen in Kumada and Suzuki cross-coupling reactions where trimethylanilinium triflates serve as effective arylating agents. nih.gov
The choice of ligands and solvents is also critical in steering the reaction outcome. Studies have demonstrated that variations in ligand and solvent can be exploited to switch between C–H bond formation (arene reduction) and C–Si bond formation (silylation) from the same anilinium salt precursor in nickel-catalyzed reactions. nih.gov Furthermore, the nature of the anion and substituents on the phenyl ring can influence reactivity. An investigation into the thermal degradation of various N,N,N-trimethylanilinium iodide salts showed that electron-withdrawing groups, such as bromine at the 3-position, increased the salt's reactivity for methylation. nih.gov
The following table summarizes the influence of different catalytic systems on the reactivity of trimethyl(phenyl)azanium salts:
| Catalyst/System | Reactant Type | Predominant Product Type | Reaction Type |
| Nickel | Arenes, Alkanes | Methylated Arenes/Alkanes | C-H Methylation nih.gov |
| Palladium | Arylboronic acids | Biaryls | Suzuki Coupling nih.gov |
| Palladium | Aryl Grignard reagents | Biaryls | Kumada Coupling nih.gov |
| Base-mediated | Phenols | Methylated Phenols | O-Methylation nih.gov |
| Base-mediated | Alcohols | Arylated Alcohols | O-Arylation nih.gov |
Role of the Polyhalide Anion (e.g., Tribromide) as a Source of Electrophilic Halogen Species
The polyhalide anion component of salts like trimethyl(phenyl)azanium triiodide is not merely a spectator counterion but plays an active role in the reagent's reactivity. These anions, such as triiodide ([I₃]⁻) and tribromide ([Br₃]⁻), can function as sources of electrophilic halogen species, facilitating a range of oxidative transformations. researchgate.netrsc.org Polyhalide ions are formed by the reaction of a halogen molecule (X₂) with a halide ion (X⁻), resulting in species like [X₃]⁻. wikipedia.org The stability of these anions generally increases with the size of the halogen, making triiodide more stable than tribromide. wikipedia.org
A prime example of this reactivity is the use of Phenyl Trimethyl Ammonium (B1175870) Tribromide (PTAB) as an effective reagent for spiro-cyclizations that proceed via oxidative dearomatization. rsc.org In these metal- and ligand-free, one-pot transformations, the tribromide anion acts as the oxidizing agent, delivering an electrophilic bromine species that initiates the cyclization cascade to form spiro-oxacycles. rsc.org This demonstrates the capacity of the polyhalide anion to serve as a reservoir for "X⁺" equivalents under mild conditions.
The structure of the polyhalide anion itself can influence its reactivity. The triiodide anion, for example, can exist in both symmetric and asymmetric forms depending on the crystal packing and the nature of the cation. mdpi.com In the case of trimethyl(phenyl)azanium triiodide, the anion is asymmetric. mdpi.com This asymmetry can be correlated with its reactivity and the way it interacts with other molecules in the reaction medium. The asymmetric stretching vibration of the triiodide anion becomes Raman active when there is a distortion, which can be observed spectroscopically. mdpi.com This structural feature is crucial as it relates to the anion's ability to engage in halogen bonding and deliver an electrophile. mdpi.com
The general principle involves the heterolytic cleavage of an inter-halogen bond within the polyanion, releasing a dihalogen molecule which then participates in the reaction. This ability to act as a stable, solid source of halogens makes these salts convenient and often safer alternatives to handling volatile and corrosive elemental halogens like bromine or iodine.
Investigation of Compatibility with Various Solvents and Reaction Environments
The utility of trimethyl(phenyl)azanium triiodide in organic synthesis is significantly influenced by its solubility and stability in various solvents and reaction environments. As a quaternary ammonium salt, it exhibits good solubility in polar organic solvents. ontosight.ai This property is fundamental to its application in solution-phase reactions, including its use as a phase-transfer catalyst, where it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). ontosight.ai
The thermal stability of trimethyl(phenyl)azanium triiodide has been characterized, with studies showing a distinct melting endotherm occurring well before any mass loss from decomposition. mdpi.com This indicates a degree of thermal robustness that allows its use in reactions requiring moderate heating.
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
| Trimethyl(phenyl)azanium triiodide | 100.2 | 165.7 |
Data sourced from DSC/TGA analysis. mdpi.com
The choice of solvent can be a critical parameter that dictates the mechanistic pathway of a reaction. In nickel-catalyzed reactions using trimethyl(phenyl)azanium salts, careful selection of the solvent and ligands can determine whether the reaction proceeds via arene reduction or silylation. nih.gov This highlights that the solvent is not just a passive medium but an active participant in the reaction mechanism, influencing the stability of intermediates and transition states.
Furthermore, trimethyl(phenyl)azanium triiodide has been synthesized and studied in the context of deep eutectic solvents (DES). mdpi.com Deep eutectic solvents are mixtures of salts and hydrogen bond donors that have a significantly lower melting point than the individual components. The compatibility and interaction of the triiodide salt within these novel solvent systems open possibilities for its use in green chemistry applications and in the design of advanced materials where the triiodide anion acts as a halogen bond acceptor. mdpi.com The study of its behavior in such environments is crucial for expanding its applicability beyond traditional organic solvents.
Catalytic Applications of Trimethyl Phenyl Azanium Polyhalides
Co-catalytic Function in Carbon Dioxide Utilization Reactions
The chemical fixation of carbon dioxide is a significant area of research, and the cycloaddition of CO2 to epoxides to form cyclic carbonates is a prominent pathway for CO2 utilization. mdpi.comrsc.orgrsc.orgrsc.org In this context, phenyltrimethylammonium (B184261) tribromide (PTAT), an analogue of trimethyl(phenyl)azanium;triiodide, has been effectively employed as a co-catalyst in conjunction with metal complexes.
Research has demonstrated that novel and highly efficient catalyst systems comprising a metal porphyrin (M(TPP)X, where M can be Co, Fe, Ru, Mn) and phenyltrimethylammonium tribromide (PTAT) can catalyze the coupling reaction of carbon dioxide and epoxides under mild conditions, even at room temperature. researchgate.net Similarly, ruthenium Salen complexes, in combination with PTAT, have been shown to catalyze this reaction in the absence of a solvent. researchgate.net
The role of the PTAT co-catalyst is crucial for the nucleophilic ring-opening of the epoxide, which is a key step in the cycloaddition mechanism. researchgate.netresearchgate.net The tribromide anion, delivered by the phenyltrimethylammonium cation, acts as the nucleophile that attacks the epoxide ring, initiating the reaction sequence that ultimately leads to the incorporation of carbon dioxide and the formation of the cyclic carbonate.
The following table presents representative data on the catalytic performance of such systems.
Table 2: Phenyltrimethylammonium Tribromide (PTAT) as a Co-catalyst in CO2 Cycloaddition
| Metal Catalyst | Co-catalyst | Substrate | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Metal Porphyrin | PTAT | Epoxides | Room Temperature | High Efficiency | researchgate.net |
| SalenRu(II)(PPh3)2 | PTAT | Epoxides | Mild, Solvent-free | Not Specified | researchgate.net |
These findings underscore the potential of trimethyl(phenyl)azanium polyhalides as effective co-catalysts in dual-component catalytic systems for important chemical transformations. The synergy between the metal center, which can activate the epoxide, and the nucleophilic halide provided by the quaternary ammonium (B1175870) salt leads to a highly efficient catalytic cycle.
Evaluation of Phase Transfer Catalysis in Multiphase Reaction Systems
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium salts are widely recognized as effective phase transfer catalysts. nih.govmdpi.com Their amphiphilic nature, possessing a hydrophilic cationic head and a lipophilic organic tail, allows them to transport anions from the aqueous phase into the organic phase, where the reaction with an organic substrate can occur.
While the general principles of phase transfer catalysis using quaternary ammonium salts are well-established, there is a lack of specific research in the available scientific literature on the application of this compound as a phase transfer catalyst. However, based on its structure—a quaternary ammonium cation with a phenyl group and three methyl groups—it can be inferred that it possesses the fundamental characteristics required for a phase transfer catalyst. The lipophilicity of the phenyl and methyl groups would facilitate its solubility in the organic phase, while the positive charge on the nitrogen atom would enable it to pair with and transport anions.
The effectiveness of a quaternary ammonium salt as a phase transfer catalyst is influenced by several factors, including the nature of the alkyl or aryl groups attached to the nitrogen atom and the type of counter-ion. These factors affect the catalyst's solubility in the different phases and the reactivity of the transported anion.
Principles of Catalyst Design for Enhanced Activity and Selectivity
The rational design of catalysts is crucial for improving their activity, selectivity, and stability. For quaternary ammonium salt catalysts, several design principles have been identified to enhance their performance in various reactions. nih.govnih.govillinois.edunih.govmdpi.comnih.govdntb.gov.ua
Structural Attributes of the Cation: The structure of the quaternary ammonium cation plays a significant role in its catalytic efficacy. The size and nature of the organic substituents on the nitrogen atom influence the catalyst's solubility and its ability to interact with the reactants. For instance, in phase transfer catalysis, the lipophilicity of the cation is a key parameter that governs its ability to extract anions from the aqueous phase into the organic phase.
Role of the Anion: The counter-ion of the quaternary ammonium salt is not merely a spectator but can actively participate in the catalytic cycle. In the case of polyhalides like triiodide, the anion can serve as a nucleophile, as seen in the co-catalytic function in CO2 cycloaddition reactions. The reactivity of the halide anion (I- > Br- > Cl-) often correlates with the catalytic activity.
Functional Groups: The introduction of specific functional groups into the catalyst structure can impart new functionalities or enhance existing ones. For example, the incorporation of chiral moieties into the quaternary ammonium salt can lead to the development of asymmetric catalysts for enantioselective transformations.
Spectroscopic Characterization and Structural Analysis of Trimethyl Phenyl Azanium Polyhalides
Spectroscopic Fingerprinting and Characterization
Spectroscopic techniques are fundamental in determining the molecular structure and bonding characteristics of trimethyl(phenyl)azanium polyhalides. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (from Phenyltrimethylammonium (B184261) Iodide) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C Bending | ~1600-1450 |
| Aliphatic C-H Bending | ~1480-1400 |
| C-N Stretching | ~1200-1000 |
This table is based on general IR correlation charts and data for the analogous phenyltrimethylammonium iodide. nih.gov The presence of the larger triiodide anion may cause slight shifts in these vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced 2D Techniques for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of the trimethyl(phenyl)azanium cation provides distinct signals for the aromatic and methyl protons. For the related phenyltrimethylammonium tribromide in DMSO-d6, the aromatic protons appear as multiplets in the range of 7.6-8.0 ppm, while the methyl protons present as a sharp singlet around 3.6 ppm. chemicalbook.com Similar chemical shifts are expected for the triiodide analogue.
| Proton Environment | Approximate Chemical Shift (δ, ppm) (from Phenyltrimethylammonium tribromide in DMSO-d6) |
| Aromatic Protons (ortho, meta, para) | 7.597 - 7.976 |
| Methyl Protons (-N(CH₃)₃) | 3.623 |
Data derived from the spectrum of phenyltrimethylammonium tribromide. chemicalbook.com The solvent can significantly influence chemical shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers further structural confirmation by detailing the chemical environment of each carbon atom. For the trimethyl(phenyl)azanium cation, distinct signals are observed for the methyl carbons and the various carbons of the phenyl ring. nih.govresearchgate.net
| Carbon Environment | Approximate Chemical Shift (δ, ppm) (from Phenyltrimethylammonium iodide) |
| Methyl Carbons (-N(CH₃)₃) | ~57 |
| Aromatic Carbons (C-N) | ~138 |
| Aromatic Carbons (ortho, meta, para) | ~120-132 |
This data is based on typical values for the phenyltrimethylammonium cation. nih.govresearchgate.net Precise shifts can vary with solvent and the specific polyhalide anion.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign proton and carbon signals and to confirm the connectivity within the trimethyl(phenyl)azanium cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation
UV-Vis spectroscopy is particularly useful for studying the electronic transitions within the polyhalide anion. The triiodide ion (I₃⁻) is known to exhibit characteristic absorption bands in the UV-Vis region. nih.govresearchgate.netasianpubs.org The formation of the triiodide ion from the reaction of iodide (I⁻) and iodine (I₂) results in two prominent absorption peaks. nih.govresearchgate.netasianpubs.org
Research has shown that the maximum absorption wavelengths (λmax) for the triiodide ion are typically observed around 288 nm and 351 nm. researchgate.netasianpubs.org These absorptions are considered fingerprints of the I₃⁻ species. nih.gov The molar absorptivity values for these peaks have been reported as approximately 2.65 × 10⁴ L cm⁻¹ mol⁻¹ and 1.72 × 10⁴ L cm⁻¹ mol⁻¹, respectively. researchgate.netasianpubs.org The intensity of these absorptions is dependent on the concentration of the triiodide ion in solution. researchgate.net
| Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε, L cm⁻¹ mol⁻¹) |
| π → σ | ~288 | ~2.65 × 10⁴ |
| σ → σ | ~351 | ~1.72 × 10⁴ |
These values are characteristic of the triiodide anion in solution and can be used to confirm its presence in trimethyl(phenyl)azanium triiodide. researchgate.netasianpubs.org
Solid-State Structural Elucidation via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Analysis of Trimethyl(phenyl)azanium Polyhalides and Derivatives
Recent studies have reported the crystal structure of trimethylphenylammonium triiodide. mdpi.com The analysis reveals the precise arrangement of the trimethyl(phenyl)azanium cations and the triiodide anions in the crystal lattice. The triiodide anion can be either symmetric or asymmetric, and in the case of trimethylphenylammonium triiodide, it was found to be asymmetric. mdpi.com This asymmetry in the I-I bond lengths within the triiodide anion is a common feature in many polyhalide structures and is influenced by the surrounding cations in the crystal lattice.
The packing structure of trimethylphenylammonium triiodide is characterized by alternating cations and anions along one crystallographic axis and alternating pairs of cations and anions along another. mdpi.com This layered arrangement is a common packing motif for such ionic compounds.
Investigation of Anion-Cation Interactions and Crystal Packing Motifs
The solid-state structure of trimethyl(phenyl)azanium triiodide is stabilized by a network of non-covalent interactions between the cations and anions. These include electrostatic interactions between the positively charged nitrogen of the azanium cation and the negatively charged triiodide anion.
Structural Characterization of Reaction Intermediates and Final Products
The formation of trimethyl(phenyl)azanium triiodide from the reaction of trimethyl(phenyl)azanium iodide and molecular iodine is a process that can be understood through the characterization of its final product and a consideration of the likely reaction intermediates.
Reaction Intermediates
The synthesis of trimethyl(phenyl)azanium triiodide is typically achieved through the direct reaction of trimethyl(phenyl)azanium iodide with iodine in a suitable solvent mixture. This reaction is an example of the well-established equilibrium between an iodide anion (I⁻) and molecular iodine (I₂) to form the triiodide anion (I₃⁻).
In this process, the iodide ion acts as a Lewis base, donating a pair of electrons to the molecular iodine, which acts as a Lewis acid. wikipedia.org While the reaction often proceeds directly to the final triiodide salt without the isolation of stable intermediates, the mechanism can be considered to involve transient species.
Theoretical studies on the formation of the triiodide ion from iodide and iodine suggest the existence of a transition state along the reaction coordinate. researchgate.net In solution, the interaction between the iodide ion and the iodine molecule leads to the formation of the triiodide ion, a process favored in solvents with lower polarity. researchgate.net
Furthermore, in related systems involving iodide oxidation, radical species such as the iodine atom (I•) and the diiodide radical anion (I₂⁻•) have been identified as short-lived intermediates, particularly under photochemical or electrochemical conditions. diva-portal.orgacs.orgscielo.org.mx While these are not typically characterized in the straightforward synthesis of trimethyl(phenyl)azanium triiodide, their potential role in the broader context of iodide-iodine reactions is noteworthy. The formation of the I-I bond in the triiodide anion is a key step, and understanding these transient species provides insight into the fundamental chemical processes at play. diva-portal.org
Final Product: Trimethyl(phenyl)azanium Triiodide
The final product of the reaction is trimethyl(phenyl)azanium triiodide, which has been successfully synthesized and characterized as red plate-like crystals. researchgate.net To date, the crystal structure of trimethyl(phenyl)azanium triiodide has been reported, providing valuable insights into its solid-state arrangement. researchgate.net
Crystallographic Data
The structural analysis of trimethyl(phenyl)azanium triiodide reveals specific details about its crystal system, space group, and unit cell dimensions. This information is crucial for understanding the packing of the ions in the crystal lattice.
| Parameter | Value |
|---|---|
| Compound | Trimethyl(phenyl)azanium triiodide |
| Chemical Formula | C₉H₁₄IN · I₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 13.456 |
| c (Å) | 11.987 |
| β (°) | 109.45 |
| Volume (ų) | 1538.9 |
Table 1: Crystallographic data for Trimethyl(phenyl)azanium triiodide. Data sourced from Bryant et al. (2020).
The crystal structure consists of discrete trimethyl(phenyl)azanium cations and triiodide anions. A notable feature of the triiodide anion in this salt is its asymmetry. researchgate.net The I-I bond lengths within the [I₃]⁻ anion are not equal, a common phenomenon in triiodide salts with smaller or asymmetric cations. wikipedia.orgresearchgate.net This distortion is influenced by the crystalline environment and the nature of the cation-anion interactions. The packing structure is characterized by alternating layers of cations and anions. researchgate.net
Spectroscopic Analysis
Raman spectroscopy is a powerful tool for characterizing the vibrational modes of polyhalide ions. The spectrum of trimethyl(phenyl)azanium triiodide exhibits characteristic bands for the triiodide anion.
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Symmetric Stretch (ν₁) | ~110 | Strong |
| Asymmetric Stretch (ν₃) | ~140 (shoulder) | Medium |
Table 2: Raman spectroscopic data for the triiodide anion in Trimethyl(phenyl)azanium triiodide. Data adapted from Bryant et al. (2020). researchgate.net
The strong band around 110 cm⁻¹ is assigned to the symmetric stretching vibration of the I-I bonds in the triiodide anion. The presence of a shoulder at approximately 140 cm⁻¹, corresponding to the asymmetric stretching mode, becomes Raman active due to the distortion of the triiodide anion from perfect centrosymmetry. researchgate.net This spectroscopic observation is in excellent agreement with the crystallographic data, which shows an asymmetric [I₃]⁻ ion.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within Trimethyl(phenyl)azanium;triiodide. The structure of this salt consists of a Trimethyl(phenyl)azanium cation ([NMe₃Ph]⁺) and a triiodide anion (I₃⁻).
Research has confirmed the synthesis and crystal structure of this compound, which has not been previously reported in the literature until recent studies. nih.gov The triiodide anion is of particular interest due to its linear geometry and the nature of its internal iodine-iodine bonds, which can be either symmetric or asymmetric depending on the crystal environment and interactions with the cation.
In the solid state, the [NMe₃Ph]⁺ cation interacts with the I₃⁻ anion, influencing its structure. Studies on cocrystals of this compound with various organoiodine molecules have shown that the triiodide anion can act as a halogen bond acceptor. bohrium.com This interaction leads to the formation of diverse one-, two-, and three-dimensional packing arrangements through I···I halogen bonds. bohrium.com A significant observation in these structures is the asymmetry within the I₃⁻ anion, which is directly associated with these halogen bonding interactions. bohrium.com
Table 1: Representative Computational Methods for Studying Triiodide Salts
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | Bond lengths, bond angles, orbital energies, charge distribution |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra | Understanding of coloration and electronic transitions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems (e.g., in solution or complex matrices) | Simulates environmental effects on structure and properties |
| Non-Covalent Interaction (NCI) Plots | Visualization of weak intermolecular interactions | Identification of van der Waals forces, hydrogen bonds, and halogen bonds |
Mechanistic Pathway Elucidation through Computational Modeling
While specific computational studies on the mechanistic pathways involving this compound are not extensively documented in the current literature, the general principles of using computational modeling for such purposes are well-established. Theoretical chemistry can be a powerful tool to explore reaction mechanisms that are difficult to probe experimentally, especially for reactions involving transient intermediates or complex transition states.
For polyiodide systems, computational methods like reactive molecular dynamics and DFT are used to investigate fundamental processes such as the iodide-triiodide exchange reaction (I⁻ + I₂ ⇌ I₃⁻). nih.gov These studies can determine reaction energy barriers and identify the most favorable mechanistic pathways. For example, research on the photodissociation of triiodide in various solvents uses time-resolved X-ray solution scattering combined with theoretical modeling to resolve the structural evolution during bond cleavage and reformation in real-time. acs.org Such approaches could, in principle, be applied to understand how the Trimethyl(phenyl)azanium cation might influence the reactivity and stability of the triiodide anion in solution-phase reactions.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry offers predictive power for the reactivity and selectivity of chemical compounds in organic synthesis. For a reagent like this compound, which can be a source of electrophilic iodine, theoretical methods could be employed to predict its behavior in reactions such as iodination.
There is a lack of specific research applying these predictive models to this compound. However, the general approach would involve using DFT to calculate key reactivity descriptors. These can include mapping the Molecular Electrostatic Potential (MEP) to identify electrophilic and nucleophilic sites, and analyzing the energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO). By modeling the transition states for different possible reaction pathways (e.g., ortho-, meta-, para-iodination of an aromatic substrate), the activation energies can be calculated to predict the most likely product. This type of analysis provides valuable insights that can guide the design of new synthetic methods.
Rational Design of Novel Trimethyl(phenyl)azanium Polyhalide Derivatives via Computational Methods
The rational, or in silico, design of new materials with desired properties is a rapidly growing field in chemistry. While no studies have been published on the specific rational design of novel Trimethyl(phenyl)azanium polyhalide derivatives, the computational strategies for such endeavors are well-developed. nih.govnih.govnih.gov
The process would typically involve:
Scaffold Modification: Starting with the known structure of this compound, modifications would be made to either the cation or the anion. For the cation, this could involve changing the substituents on the phenyl ring or replacing the methyl groups. For the anion, one could explore other polyhalides (e.g., IBr₂⁻, ICl₂⁻) or larger polyiodides (e.g., I₅⁻).
Property Calculation: For each designed derivative, quantum chemical methods like DFT would be used to calculate key properties. These could include electronic properties (e.g., band gap), stability (e.g., lattice energy), and potential reactivity (e.g., halogen bond donor/acceptor strength).
Screening and Selection: The calculated properties of the virtual compounds would be compared against a set of target criteria. For example, if designing a new material for an electronic device, one might screen for a specific band gap. This computational screening allows for the identification of promising candidates for experimental synthesis, saving significant time and resources.
This approach of combining structural knowledge with predictive computational modeling is a powerful strategy for discovering new functional materials. umich.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Trimethyl(phenyl)azanium iodide |
| Trimethyl(phenyl)azanium cation |
| Triiodide anion |
Advanced Applications in Materials Science and Supramolecular Chemistry Non Clinical
Integration into Functional Materials Research
The integration of trimethyl(phenyl)azanium;triiodide into functional materials is an area of growing research interest, primarily due to the properties conferred by the triiodide anion. Triiodide salts are known for their potential in a variety of applications, including electrochemical and photochemical devices. sigmaaldrich.com The research in this area is often focused on creating hybrid materials where the triiodide salt is a key component.
One of the primary areas of investigation is the development of salt–solvate cocrystals and deep eutectic solvents. sigmaaldrich.com In these systems, the triiodide anion of this compound can act as a halogen bond acceptor, interacting with organoiodine molecules to form new materials with tailored properties. sigmaaldrich.com The structural and thermal data of the parent this compound salt are crucial for understanding the structure–property relationships in these more complex hybrid materials. sigmaaldrich.com
While specific device integration of this compound is still a nascent field of study, the fundamental characteristics of related triiodide salts suggest potential applications. For instance, various organic ammonium (B1175870) triiodides are investigated for their role in the molecular self-assembly of polyiodide arrangements, which have been shown to exhibit interesting optical properties based on density functional theory calculations. rsc.org These properties are critical for the development of optoelectronic devices. The study of intramolecular charge transfer in such systems provides a basis for understanding how this compound might function in similar contexts. rsc.org
Role in Supramolecular Assemblies and Host-Guest Chemistry
The trimethyl(phenyl)azanium cation and the triiodide anion together provide a versatile platform for the construction of intricate supramolecular assemblies. The study of the crystal structures of salts containing the trimethyl(phenyl)azanium cation reveals a variety of non-covalent interactions that drive the formation of these higher-order structures.
The crystal structure of trimethyl(phenyl)azanium iodide, a closely related compound, demonstrates the formation of supramolecular structures through various interactions. researchgate.net These interactions dictate the packing of the ions in the solid state and are fundamental to the field of crystal engineering. The insights gained from such structures are invaluable for designing new materials with desired topologies and functionalities.
Anion Recognition Phenomena Involving the Trimethyl(phenyl)azanium Cation
Anion recognition is a key concept in supramolecular chemistry, where a host molecule selectively binds to a specific anion. The trimethyl(phenyl)azanium cation, with its positively charged nitrogen center and aromatic phenyl group, has the potential to engage in specific interactions with anions.
The primary interaction is the strong electrostatic attraction between the positively charged cation and an anion. However, more subtle interactions, such as anion-π interactions, can also play a significant role. Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic system. semanticscholar.orgresearchgate.net While the phenyl group in the trimethyl(phenyl)azanium cation is not strongly electron-deficient, the permanent positive charge on the ammonium group can polarize the aromatic ring, making it more susceptible to interactions with anions.
Studies on related systems, such as those involving other ammonium cations, have shown that cation-π interactions are significant in molecular recognition. nih.gov In the case of the trimethyl(phenyl)azanium cation, the interplay between direct electrostatic interactions and potential anion-π interactions with the phenyl ring can lead to specific recognition phenomena. The study of supramolecular structures of trimethyl(phenyl)azanium salts with different anions, such as iodide and hydrogen sulfate (B86663), provides experimental evidence for the types of interactions that can occur. researchgate.net The specific geometry of these interactions in the crystal lattice can be indicative of anion recognition.
| Interaction Type | Description | Relevance to Trimethyl(phenyl)azanium Cation |
|---|---|---|
| Electrostatic Attraction | Strong, non-directional force between the positive charge on the nitrogen and a target anion. | The primary driving force for anion association. |
| Anion-π Interaction | A non-covalent interaction between an anion and the face of the phenyl ring. | Potentially contributes to the specificity and directionality of anion binding. The positive charge on the ammonium group may enhance this interaction. |
| Hydrogen Bonding | Weak C-H···Anion hydrogen bonds can form between the methyl or phenyl C-H groups and the anion. | Contributes to the overall stability and specific geometry of the supramolecular assembly. |
Formation of Charge Transfer Complexes
Charge-transfer (CT) complexes involve the transfer of an electron from an electron donor to an electron acceptor. In the context of this compound, the potential for charge transfer exists between the ionic components and can also be induced by external stimuli such as light.
The triiodide anion itself can be considered a product of a charge-transfer interaction between an iodide ion (I⁻) and molecular iodine (I₂). The formation of polyiodide networks in the solid state, as observed in some organic ammonium triiodide salts, can lead to materials with interesting electronic properties, such as electrical conductivity. rsc.org
Research on the molecular self-assembly of other organic ammonium triiodide salts has shown that intramolecular charge transfer can be a dominant feature, influencing the optical properties of the material. rsc.org Density functional theory (DFT) calculations on these systems have revealed HOMO-LUMO energy gaps that are indicative of such charge transfer phenomena. rsc.org Although specific studies on the charge-transfer complexes of this compound are not widely reported, the general principles observed in similar systems are applicable. The interaction between the trimethyl(phenyl)azanium cation and the triiodide anion could lead to the formation of a contact ion pair that exhibits charge-transfer characteristics.
| Component | Role in Charge Transfer | Potential Interactions |
|---|---|---|
| Trimethyl(phenyl)azanium Cation | Can act as an electron acceptor, particularly at the positively charged nitrogen center. The phenyl group could also participate in π-stacking interactions that facilitate charge transfer. | Formation of a contact ion-pair charge-transfer complex with the triiodide anion. |
| Triiodide Anion | Can act as an electron donor. The extended polyiodide chain is polarizable and can readily participate in charge transfer processes. | Intramolecular charge transfer within the polyiodide chain and intermolecular charge transfer to the cation or other species. |
Future Perspectives and Emerging Research Avenues
Development of Novel Trimethyl(phenyl)azanium Polyhalide Variants with Tunable Reactivity
The static properties of a single compound are often just the beginning of the story. Future research is heavily focused on creating novel variants of Trimethyl(phenyl)azanium polyhalides to fine-tune their chemical behavior for specific tasks. The reactivity of the polyhalide anion is sensitive to the nature of its counter-ion and the surrounding environment. wikipedia.orgfu-berlin.de
Researchers are exploring the synthesis of new polyhalides, including polychlorides and polybromides, often stabilized by large organic cations in ionic liquids or acetonitrile. fu-berlin.demorressier.com The choice of the cation and the solvent has been shown to directly influence the structure and, consequently, the reactivity of the resulting polyhalide anion. fu-berlin.de This opens a pathway to designing reagents with tailored properties. For instance, by modifying the cation, it's possible to create reactive ionic liquids capable of dissolving noble metals or acting as potent halogenating agents. nih.gov
Furthermore, the study of polymorphism, where a compound can exist in multiple crystalline forms, is a key area of investigation. Different polymorphs of triiodide salts can exhibit distinct properties, including symmetric versus asymmetric triiodide anions, which directly impacts their reactivity. mdpi.com Computational analyses are being employed to understand the subtle energetic differences between these forms, providing a roadmap for selectively synthesizing the desired polymorph. mdpi.com
Table 1: Factors Influencing Polyhalide Reactivity
| Influencing Factor | Effect on Polyhalide | Research Goal |
|---|---|---|
| Cation Structure | Alters the symmetry and bond lengths of the triiodide anion. mdpi.com | Design of task-specific reagents with controlled reactivity. |
| Solvent Polarity | Affects the charge distribution and structure of the triiodide anion in solution. wikipedia.org | Optimization of reaction conditions for specific transformations. |
| Anion Composition | Creation of mixed polyinterhalides (e.g., [Cl(BrCl)₂]⁻) offers different reactivity profiles compared to homonuclear polyhalides. nih.gov | Development of novel halogenating agents with unique selectivity. |
| Polymorphism | Different crystal packing can lead to varied thermal stability and reactivity. mdpi.com | Selective crystallization of polymorphs with desired physical and chemical properties. |
Expanding the Scope of Organic Transformations and Catalytic Cycles
Quaternary ammonium (B1175870) polyhalides are effective halogenating agents. A key area of future research is to broaden their application in a wider range of organic transformations and to integrate them into catalytic cycles. Compounds like benzyltrimethylammonium (B79724) polyhalides have already proven effective for the bromination and iodination of aromatic compounds. oup.com Similarly, phenyltrimethylammonium (B184261) tribromide, a close analog, has been used in the efficient one-pot synthesis of complex spiro-oxacycles. researchgate.net
Green Chemistry Innovations and Sustainable Synthetic Methodologies for Polyhalide Utilization
Modern chemical synthesis places a strong emphasis on sustainability. Polyhalide salts like Trimethyl(phenyl)azanium;triiodide offer significant advantages in this domain. Compared to using hazardous elemental halogens like gaseous chlorine, the solid, easy-to-handle nature of quaternary ammonium polyhalides presents a much safer and more convenient alternative. morressier.com
Future green chemistry innovations will likely focus on several key areas:
Development of Recyclable Reagents: Designing systems where the polyhalide reagent can be recovered and reused after a reaction.
Use in Green Solvents: Expanding the use of these compounds in environmentally benign solvents, such as ionic liquids, which can also serve as the reaction medium and facilitate product separation. morressier.com
Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. One-pot syntheses, such as those demonstrated with related compounds, are a prime example of this principle in action. researchgate.net
Scalable Synthesis: Creating sustainable and scalable one-pot synthesis routes for these and related compounds, minimizing waste and energy consumption, as has been explored for similar iodine-containing reagents. rsc.org
Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of reaction mechanisms is fundamental to optimizing existing processes and designing new ones. The study of this compound and related compounds is benefiting immensely from the application of sophisticated analytical and theoretical methods.
Spectroscopic Techniques:
Raman Spectroscopy: This has been instrumental in characterizing the triiodide anion. The symmetric stretching vibration provides a strong, characteristic band, while the appearance of an asymmetric stretching band indicates a distortion in the anion's structure, offering clues about its reactivity. mdpi.com
Surface-Specific Spectroscopy: Techniques like Sum-Frequency Generation (SFG) spectroscopy have revealed that triiodide ions can have a much higher concentration at interfaces (like the vapor-water interface) than in the bulk solution, which has significant implications for atmospheric chemistry and reactions occurring at surfaces. nih.gov
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are used to model the reaction mechanism of triiodide formation, identifying transition states and determining the thermodynamic favorability of the reaction in different solvents. researchgate.net
Reactive Molecular Dynamics (MD): MD simulations provide a dynamic picture of processes like the iodide-triiodide exchange in ionic liquids, helping to elucidate the pathways and energy barriers involved in charge transport. mdpi.comnih.gov
Future research will see a tighter integration of these experimental and computational techniques to build a complete picture of how these compounds behave at the molecular level, from their photochemistry to their role in complex reaction cascades. wikipedia.org
Table 2: Spectroscopic and Computational Insights into Triiodide Behavior
| Technique | Type of Insight | Key Findings | Reference |
|---|---|---|---|
| Raman Spectroscopy | Structural Analysis | Distinguishes between symmetric and asymmetric triiodide anions based on stretching vibrations. | mdpi.com |
| SFG Spectroscopy | Interfacial Behavior | Shows extreme surface propensity of triiodide ions, with concentrations up to 10⁸ times higher at the interface than in bulk. | nih.gov |
| DFT Calculations | Mechanistic Pathway | Models the Gibbs free energy profile for triiodide formation from iodine and iodide. | researchgate.net |
Exploration of Potential for Scalable Synthesis and Industrial Applications
For a chemical compound to have a real-world impact, its synthesis must be scalable, and it must have viable industrial applications. The quaternary ammonium cation, a key component of this compound, is already a feature in a vast range of industrial products. nih.gov These include:
Antimicrobial and Anti-fouling Agents: Quaternary ammonium salts (QASs) are widely used as disinfectants and in materials designed to prevent the formation of biofilms on surfaces, a critical issue in marine and medical settings. nih.govfrontiersin.org
Polymer Additives: They can act as compatibilizers in polymer blends and composites, improving their thermo-mechanical properties. mdpi.com
Phase Transfer Catalysts: Their ability to bridge the gap between aqueous and organic phases makes them valuable catalysts in industrial synthesis. mdpi.com
The challenge and opportunity for future research lie in leveraging the unique properties of the triiodide anion in combination with the well-established utility of the quaternary ammonium cation. Potential high-impact applications that are being explored for polyhalides include their use as electrolytes in dye-sensitized solar cells and as the active components in redox flow batteries for large-scale energy storage. fu-berlin.demorressier.com The successful gram-scale synthesis of complex molecules using related compounds demonstrates that commercialization is a feasible goal. researchgate.net Developing sustainable and scalable one-pot syntheses will be crucial for making these applications economically viable. rsc.org
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing Trimethyl(phenyl)azanium;triiodide with high purity?
- Methodology : Trimethyl(phenyl)azanium iodide can be synthesized via quaternization of phenyltrimethylamine with methyl iodide in ethanol under reflux. For triiodide formation, stoichiometric addition of iodine (I₂) to the iodide salt in a non-polar solvent (e.g., dichloromethane) under inert atmosphere ensures controlled oxidation . Purification involves recrystallization from ethanol/diethyl ether (1:3 v/v) to remove unreacted iodine. Purity is confirmed via elemental analysis and ion chromatography.
Q. How can the crystal structure of this compound be resolved experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX-97 for structure solution and refinement . Key parameters include:
- Cation geometry : Planarity of the phenyl ring and N–C bond lengths (expected range: 1.48–1.52 Å).
- Triiodide conformation : Linear or bent I₃⁻ geometry (bond angles ~170–180°).
- Noncovalent interactions : Measure I···H or S···I distances (<3.8 Å) for chalcogen/hydrogen bonding .
Q. What thermal analysis techniques are suitable for studying decomposition pathways?
- Methodology : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under nitrogen. Example protocol:
- Heat rate: 10°C/min, range 25–500°C.
- Decomposition stages:
- 150–200°C: Loss of adsorbed moisture.
- 250–300°C: Cation degradation (exothermic peak).
-
300°C: Triiodide dissociation (endothermic). Compare with substituted thiazolo-thiazinium triiodides, which show lower melting points (e.g., 2a: 185°C vs. 2c: 160°C) .
Advanced Research Questions
Q. How do noncovalent interactions influence the stability of this compound in crystalline phases?
- Methodology : Quantum Theory of Atoms in Molecules (QTAIM) analysis via Gaussian 08. Key steps:
- Optimize geometry using B3LYP/6-311++G(d,p).
- Identify bond critical points (BCPs) for I···H and S···I interactions (electron density, ρ(rbcp) > 0.008 a.u. indicates moderate strength) .
- Compare with experimental XRD data to validate chalcogen bonding (e.g., S···I distance ~3.72 Å).
Q. Can this compound act as a defect-passivating agent in perovskite solar cells?
- Hypothesis : Triiodide (I₃⁻) may passivate deep-level defects in perovskite layers via iodide ion exchange, similar to formamidinium-lead-halide systems .
- Experimental design :
- Spin-coat a precursor solution (trimethyl(phenyl)azanium iodide + PbI₂) onto TiO₂ substrates.
- Introduce I₃⁻ via post-treatment in iodine-saturated acetonitrile.
- Characterize via photoluminescence (PL) quenching and impedance spectroscopy to assess defect reduction.
Q. What electrochemical properties make this compound suitable for redox-shuttle applications?
- Methodology : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆ electrolyte). Key parameters:
- Redox potential : Compare I₃⁻/I⁻ couple (E° ≈ 0.35 V vs. NHE) to cobalt-based shuttles (e.g., Co(bpy)₃³⁺/²⁺: 0.56 V) .
- Diffusion coefficient : Calculate via Randles-Sevcik equation (peak current vs. √scan rate).
- Stability : Monitor current decay over 100 cycles.
Q. How can Surface-Enhanced Raman Spectroscopy (SERS) detect trace this compound in complex matrices?
- Methodology : Functionalize Au/Ag nanoparticles with thiolated receptors (e.g., thiocholine). Protocol:
- Substrate preparation: Chemically reduce AgNO₃ with citrate to generate 50 nm nanoparticles.
- Adsorption: Incubate with 10⁻⁶ M triiodide solution for 30 min.
- Detection: Use 785 nm laser excitation; characteristic I₃⁻ peaks at ~110 cm⁻¹ (symmetric stretch) and 160 cm⁻¹ (asymmetric stretch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
